

Physicochemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

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Compound of Interest

Compound Name: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Therapeutic Interest

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid characterized by a piperidine ring scaffold.^[1] This natural product, found in species such as Calliandra angustifolia and Morus alba, holds significant interest in medicinal chemistry.^[2] Its rigid cyclic structure, combined with the stereospecific orientation of its hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.^[1] The piperidine moiety is a common feature in many pharmaceuticals, and understanding the fundamental physicochemical properties of this specific isomer is critical for its application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.^[1]

This guide provides a comprehensive analysis of the core physicochemical properties of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid**, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of all subsequent analysis.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is defined by its specific stereochemistry, which dictates its interaction with chiral biological targets like enzymes and receptors.[\[1\]](#)

Identifier	Data
IUPAC Name	(2S,5S)-5-hydroxypiperidine-2-carboxylic acid [1] [2]
CAS Number	63088-78-8 [1] [2]
Molecular Formula	C ₆ H ₁₁ NO ₃ [1] [2]
Molecular Weight	145.16 g/mol [1] [2]
Appearance	White to almost white crystalline powder [2] [3]
Canonical SMILES	C1C--INVALID-LINK--C(=O)O [1]
InChI Key	RKEYKDXZCICFZ-WHFBIAKZSA-N [1] [2]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data available for **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid**. These parameters are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and are crucial for formulation development.

Property	Value	Significance in Drug Development
Melting Point (T_m)	258 °C[2]	Indicates purity, crystal lattice energy, and thermal stability. A high melting point suggests strong intermolecular forces.
Boiling Point	354.8 ± 42.0 °C (at 760 mmHg)[2]	Relevant for purification methods like distillation, although thermal decomposition is likely at this temperature.
Density	1.299 ± 0.06 g/cm³[2]	Important for formulation processes, such as powder flow and tablet compression.
Acid Dissociation Constants (pKa)	Not experimentally reported; estimated below.	Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.
Solubility	Not quantitatively reported; discussed below.	A critical factor influencing bioavailability.[4] Poor solubility is a major hurdle in drug development.[5]

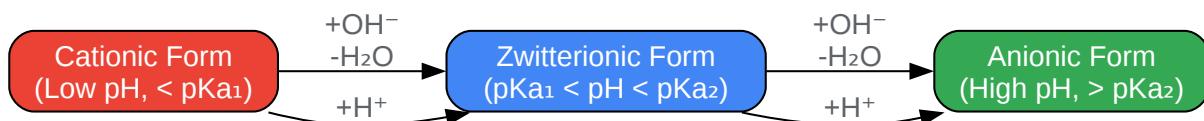
Ionization Behavior: The Role of pKa

While specific experimental pKa values for this compound are not readily available in the literature, its structure as a cyclic amino acid allows for a robust estimation of its ionization behavior. It possesses two ionizable groups: the carboxylic acid (-COOH) and the secondary amine (-NH-).

- **pKa₁ (Carboxylic Acid):** The carboxylic acid group is expected to have a pKa value in the range of 2-3, typical for α -amino acids. At pH values above this pKa, this group will be deprotonated to its carboxylate form (-COO⁻).

- pK_{a2} (Secondary Amine): The secondary amine within the piperidine ring is expected to have a pK_a value in the range of 9-11. At pH values below this pK_a , it will be protonated to its ammonium form ($-NH_2^+$).

This dual-ionizable nature means the compound will exist primarily as a zwitterion (net neutral charge) at physiological pH (~7.4), a feature that significantly influences its solubility and membrane permeability.



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Caption: Ionization states of the molecule as a function of pH.

Experimental Protocol: Determination of pK_a by Potentiometric Titration

This method experimentally determines the pK_a values by monitoring pH changes as a strong base is added to an acidic solution of the compound.[6]

Expert Rationale: Potentiometric titration is the gold standard for pK_a determination because it directly measures the proton dissociation under controlled conditions, providing empirical data crucial for accurate ADME modeling.

- Preparation: Accurately weigh ~10-20 mg of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** and dissolve it in a known volume (e.g., 50 mL) of deionized, CO_2 -free water.
- Acidification: Adjust the initial pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amine groups are fully protonated at the start.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

- Titration Execution: Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.[7]
- Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve).[8]
 - pKa₁: The pH at which half of the carboxylic acid groups have been neutralized.
 - pKa₂: The pH at which half of the ammonium groups have been neutralized.

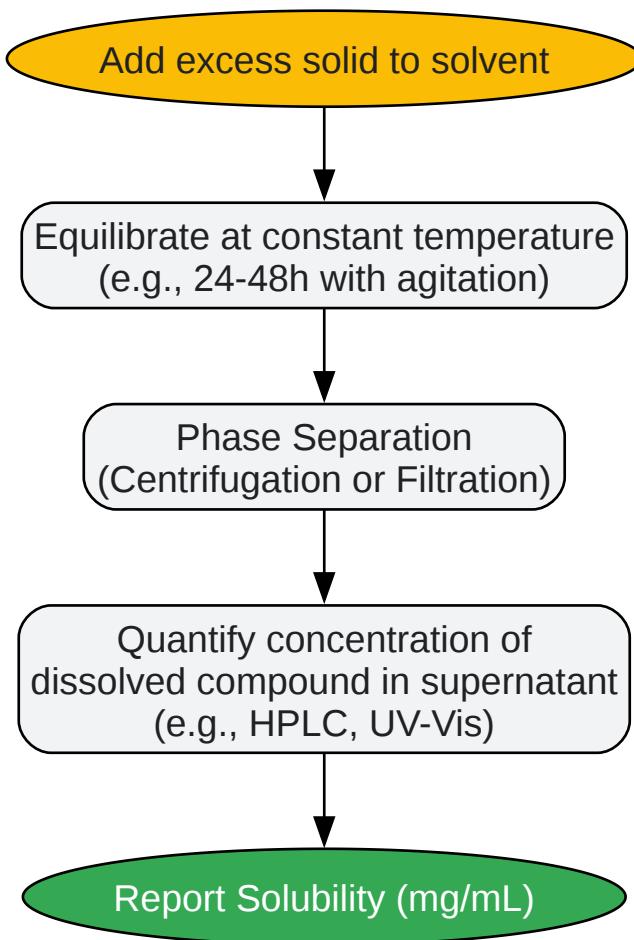
Solubility Profile: A Critical Parameter for Bioavailability

The solubility of a drug candidate is a primary determinant of its oral bioavailability.[4] Given its polar hydroxyl group and its ability to exist as a zwitterion, **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** is expected to exhibit good aqueous solubility. However, this must be confirmed experimentally, as factors like crystal packing energy can significantly influence dissolution.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution. [9]

Expert Rationale: This method is trusted because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is essential for biopharmaceutical classification (BCS) and pre-formulation studies.



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Caption: Workflow for the Shake-Flask solubility determination method.

- System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid is essential.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[10]
[11]
- Validation: It is crucial to confirm that equilibrium was reached. This can be done by measuring the concentration at multiple time points (e.g., 24h and 48h); the values should be consistent.

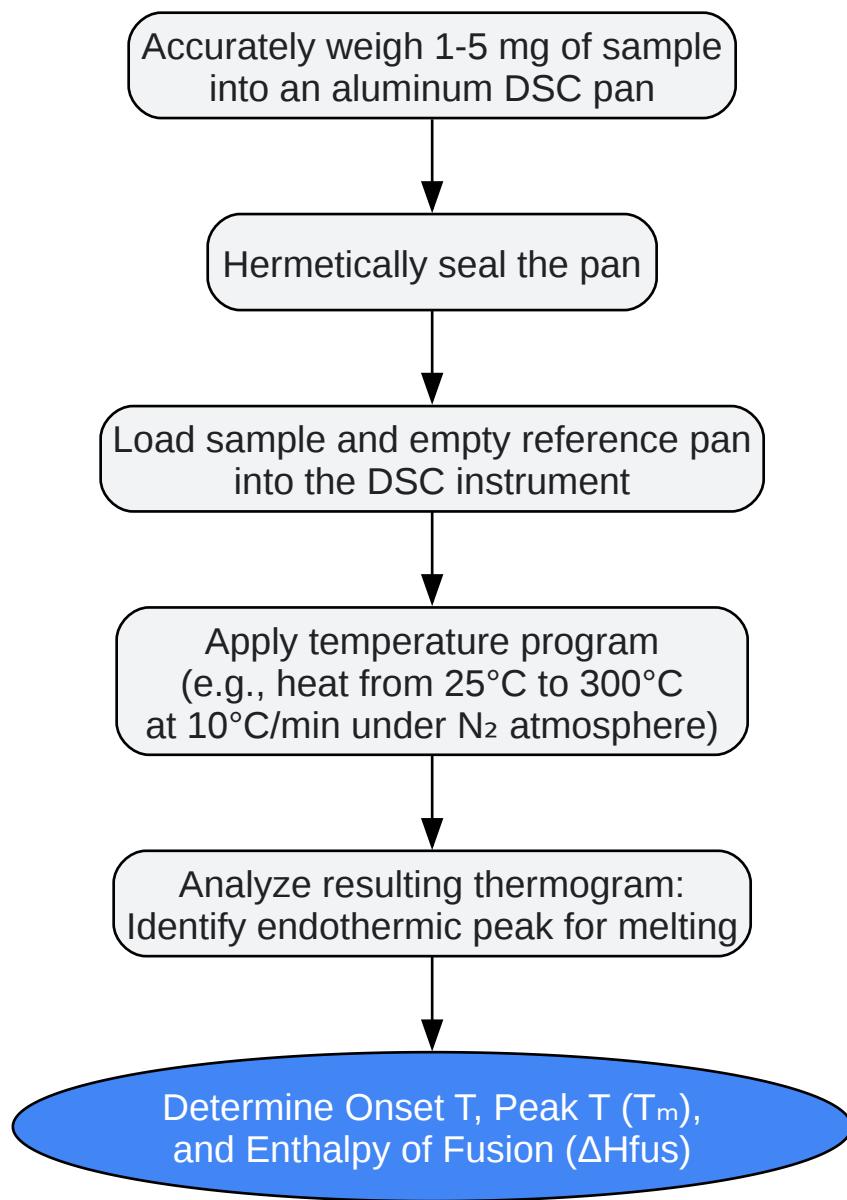
Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the physical state, purity, and stability of a compound.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [12] It provides a highly accurate and reproducible melting point (T_m).

Expert Rationale: Unlike simple melting point apparatus, DSC quantifies the enthalpy of fusion (the energy required to melt the solid), which provides valuable information about the compound's crystallinity and intermolecular forces.[13] The shape of the melting peak also serves as an excellent indicator of purity.



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Caption: General workflow for melting point analysis using DSC.

- Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline powder into a DSC pan (typically aluminum).
- Sealing: Hermetically seal the pan to prevent any loss of material during heating.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

- Thermal Program: Heat the sample and reference pans under a controlled temperature program (e.g., a linear ramp of 10 °C/min) under an inert nitrogen atmosphere.[14]
- Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting process is observed as an endothermic peak.[12] The melting point (T_m) is typically reported as the peak temperature of this endotherm, while the onset temperature indicates the start of melting and is a sensitive indicator of purity.

Structural Confirmation: The Role of Spectroscopy

While basic properties are crucial, definitive structural confirmation relies on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules in solution.[15]

- ^1H NMR: Would provide information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. Key signals would include the protons on the piperidine ring, with their specific splitting patterns and chemical shifts confirming the cis relationship of the substituents at the C2 and C5 positions.
- ^{13}C NMR: Would show distinct signals for each of the six carbon atoms in the molecule, including the characteristic carbonyl carbon from the carboxylic acid (~170-180 ppm) and the two carbons bearing heteroatoms (C-OH and C-N).[16]
- 2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign all proton and carbon signals and confirm the overall connectivity and stereochemistry of the molecule.

Protocol: General Workflow for NMR Structural Analysis

- Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D_2O , given its expected solubility and to exchange the labile -OH, -NH, and -COOH protons). Add an internal standard (e.g., TSP-d₄) for chemical shift referencing.[16]

- Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), including ^1H , ^{13}C , and 2D experiments like COSY and HSQC.
- Spectral Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).
- Interpretation: Analyze the chemical shifts, integration values (for ^1H), and coupling constants to assign the signals to specific atoms within the molecule, confirming the (2S,5S) structure.

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a compound with a compelling set of physicochemical properties that make it an attractive scaffold for drug development. Its high melting point suggests excellent solid-state stability, while its zwitterionic nature at physiological pH points toward favorable aqueous solubility. A thorough experimental characterization, following the authoritative protocols detailed in this guide, is the critical first step for any research program aiming to leverage this molecule's therapeutic potential. The data and methodologies presented here provide a robust framework for scientists to build upon, ensuring both scientific integrity and the successful progression of their research and development efforts.

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